Methyl 2-(2-aminoethoxy)benzoate

Descripción

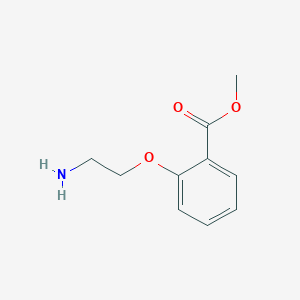

Methyl 2-(2-aminoethoxy)benzoate (C${10}$H${13}$NO$3$) is an ester derivative of benzoic acid featuring a 2-aminoethoxy substituent at the ortho position of the aromatic ring. This compound is structurally characterized by a methyl ester group at the carboxylate position and a 2-aminoethoxy (–OCH$2$CH$2$NH$2$) moiety at the adjacent carbon (Figure 1). For instance, the 2-aminoethoxy group is a critical functional moiety in calcium channel blockers like amlodipine benzoate , highlighting its relevance in drug design.

Synthetic routes for similar compounds often involve esterification or nucleophilic substitution. For example, methyl benzoate derivatives with substituted ethoxy groups can be synthesized via condensation reactions using dichlorotriphenylphosphorane or esterification of carboxylic acids with methanol under acidic conditions .

Propiedades

Fórmula molecular |

C10H13NO3 |

|---|---|

Peso molecular |

195.21 g/mol |

Nombre IUPAC |

methyl 2-(2-aminoethoxy)benzoate |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,6-7,11H2,1H3 |

Clave InChI |

OQIABXWGOWFBKD-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=CC=C1OCCN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table compares Methyl 2-(2-aminoethoxy)benzoate with structurally related esters and derivatives, emphasizing substituent effects on properties and applications:

Key Observations

Substituent Impact on Reactivity and Solubility: The 2-aminoethoxy group in Methyl 2-(2-aminoethoxy)benzoate introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to non-polar analogs like ethyl 2-methoxybenzoate . Electron-donating groups (e.g., methoxy in ethyl 2-methoxybenzoate) reduce electrophilic aromatic substitution reactivity, whereas electron-withdrawing groups (e.g., ethoxycarbonylamino in ) increase acidity of the ester moiety.

Synthetic Pathways: Methyl benzoate derivatives are commonly synthesized via esterification (e.g., ethyl 2-methoxybenzoate ) or coupling reactions (e.g., quinoline derivatives in ). The aminoethoxy group may require protective strategies to prevent side reactions during synthesis .

Biological Activity: Compounds with phenoxymethyl substituents (e.g., ) exhibit antifungal and antimicrobial activity, while quinoline derivatives (e.g., ) are explored for anticancer applications.

Analytical Characterization :

- $^1$H NMR and HRMS are standard for confirming substituent identity and purity . X-ray crystallography (e.g., ) resolves steric effects of bulky groups.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.